molecular formula C17H13NO3 B1456497 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid CAS No. 24260-34-2

2-Methyl-3-phenoxy-quinoline-4-carboxylic acid

Cat. No. B1456497
CAS RN: 24260-34-2
M. Wt: 279.29 g/mol
InChI Key: USDMAYZDIQNVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific molecular structure of “2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” is not available in the retrieved information.


Chemical Reactions Analysis

Quinoline and its derivatives participate in various chemical reactions. For instance, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields . The use of enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odor, sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature . The specific physical and chemical properties of “2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” are not available in the retrieved information.

Scientific Research Applications

Anticorrosive Properties

Quinoline derivatives exhibit significant effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms. This property is leveraged in the development of corrosion inhibitors for protecting metals against degradation, highlighting the potential of quinoline derivatives in materials science and engineering applications (Verma, Quraishi, & Ebenso, 2020).

Biological Activities

Quinoline and quinazoline alkaloids, including their derivatives, have been noted for their significant bioactivities. These compounds have been isolated from natural sources and exhibit a wide range of biological activities such as antitumor, antimicrobial, antifungal, antiparasitic, antiviral, anti-inflammatory, and antioxidant properties. This diversity in activity suggests that 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid could have potential applications in pharmaceutical research and development (Shang et al., 2018).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines, including quinoline derivatives, have been investigated for their applications in optoelectronic materials. These compounds are integral in the development of luminescent small molecules, electroluminescent properties, and as components in organic light-emitting diodes (OLEDs), highlighting the potential of quinoline derivatives in the field of electronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Sorption Properties

The sorption behavior of phenoxy herbicides, a class related to quinoline derivatives, on soil and organic matter has been thoroughly investigated. Understanding the sorption mechanisms can inform environmental science, particularly in the mitigation of pollution and the design of better agricultural chemical management practices (Werner, Garratt, & Pigott, 2012).

properties

IUPAC Name

2-methyl-3-phenoxyquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-11-16(21-12-7-3-2-4-8-12)15(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDMAYZDIQNVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1OC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-phenoxy-quinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.